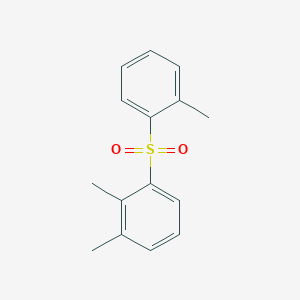
Benzene, dimethyl((methylphenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, dimethyl((methylphenyl)sulfonyl)- typically involves the sulfonylation of a dimethylbenzene derivative. One common method is the reaction of 1,2-dimethylbenzene with a sulfonyl chloride in the presence of a base, such as pyridine, to form the desired sulfonylated product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of benzene, dimethyl((methylphenyl)sulfonyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the sulfonylation process.
化学反应分析
Types of Reactions
Benzene, dimethyl((methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学研究应用
Benzene, dimethyl((methylphenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which benzene, dimethyl((methylphenyl)sulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, further modulating its biological activity.
相似化合物的比较
Similar Compounds
1,2-Dimethyl-4-((4-methylphenyl)sulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfonyl group.
1,2-Dimethyl-4-((4-methylphenyl)thio)benzene: Contains a thioether group instead of a sulfonyl group.
Uniqueness
Benzene, dimethyl((methylphenyl)sulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
29349-67-5 |
|---|---|
分子式 |
C15H16O2S |
分子量 |
260.4 g/mol |
IUPAC 名称 |
1,2-dimethyl-3-(2-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-8-6-10-15(13(11)3)18(16,17)14-9-5-4-7-12(14)2/h4-10H,1-3H3 |
InChI 键 |
FCZRXPGPBHXENV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)
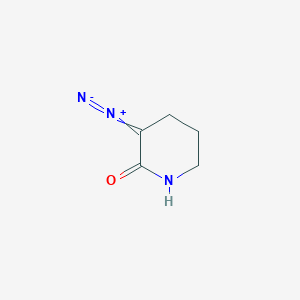
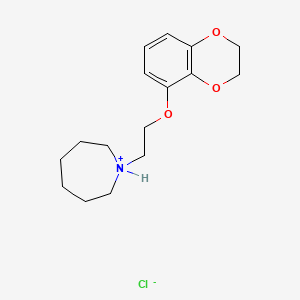

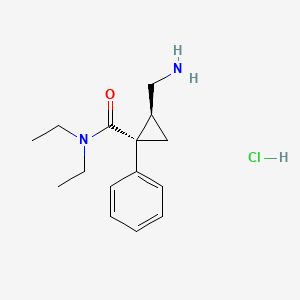
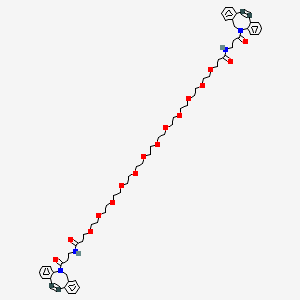
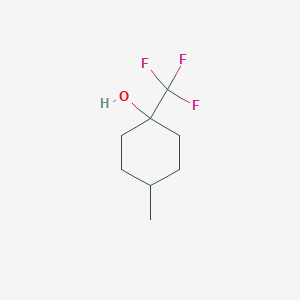


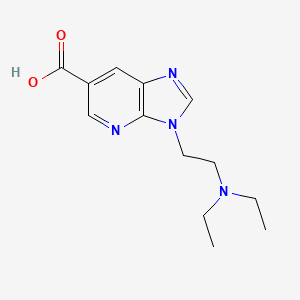
![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
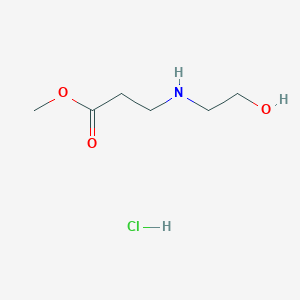
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
